molecular formula C28H10BF20LiO B3424814 Lithium tetrakis(pentafluorophenyl)borate ethyl etherate CAS No. 371162-53-7

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate

Cat. No.: B3424814
CAS No.: 371162-53-7
M. Wt: 760.1 g/mol
InChI Key: KPLZKJQZPFREPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate is a chemical compound with the empirical formula C24BF20Li · 2.5C4H10O. It is known for its use as a coordinating counter anion in electrochemical reactions and as a catalyst in various organic transformations . The compound is characterized by its high stability and solubility, making it valuable in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate can be synthesized by combining equimolar ether solutions of pentafluorophenyllithium and tris(pentafluorophenyl)boron. The reaction precipitates the etherate as a white solid . The general reaction is as follows:

(C6F5)3B+Li(C6F5)[Li(OEt2)3][B(C6F5)4](C_6F_5)_3B + Li(C_6F_5) \rightarrow [Li(OEt_2)_3][B(C_6F_5)_4] (C6​F5​)3​B+Li(C6​F5​)→[Li(OEt2​)3​][B(C6​F5​)4​]

The reaction is typically carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions such as temperature and solvent purity to ensure high yield and purity of the final product .

Scientific Research Applications

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which lithium tetrakis(pentafluorophenyl)borate ethyl etherate exerts its effects involves its role as a weakly coordinating anion. This property allows it to stabilize cationic species in transition metal complexes, facilitating various catalytic processes. The molecular targets include transition metal centers, where it enhances the reactivity and selectivity of the catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate is unique due to its combination of high stability, solubility, and weakly coordinating nature. These properties make it particularly effective in forming stable cationic transition metal complexes, which are essential in various catalytic and electrochemical applications .

Properties

CAS No.

371162-53-7

Molecular Formula

C28H10BF20LiO

Molecular Weight

760.1 g/mol

IUPAC Name

lithium;ethoxyethane;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide

InChI

InChI=1S/C24BF20.C4H10O.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-3-5-4-2;/h;3-4H2,1-2H3;/q-1;;+1

InChI Key

KPLZKJQZPFREPG-UHFFFAOYSA-N

SMILES

[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CCOCC

Canonical SMILES

[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CCOCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate
Reactant of Route 2
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate
Reactant of Route 3
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate
Reactant of Route 4
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate
Reactant of Route 5
Reactant of Route 5
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate
Reactant of Route 6
Lithium tetrakis(pentafluorophenyl)borate ethyl etherate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.